

Butylammonium in Materials Science: A Historical and Technical Overview

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Compound of Interest

Compound Name: Butylammonium

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Introduction

The organic cation **n-butylammonium** ($\text{CH}_3(\text{CH}_2)_3\text{NH}_3^+$) has carved a significant niche in the field of materials science, primarily driven by its pivotal role in the development of highly efficient and stable perovskite-based optoelectronic devices. Its unique properties as a bulky spacer cation have enabled the formation of two-dimensional (2D) and quasi-2D perovskite structures, addressing some of the most critical challenges faced by their three-dimensional (3D) counterparts, namely environmental stability. This technical guide provides a comprehensive historical overview of the use of **butylammonium** in materials science, details key experimental protocols, presents quantitative data, and visualizes fundamental processes.

Historical Overview

The journey of **butylammonium** in materials science is intrinsically linked to the rise of perovskite research. While the first Ruddlesden-Popper phases, a class of layered perovskites, were discovered in 1957, the application of organic cations like **butylammonium** in halide perovskites gained significant traction much later.^[1]

- Early 2010s: The initial explosion in perovskite solar cell research focused on 3D methylammonium lead iodide (MAPbI_3). However, the poor stability of these materials in ambient conditions quickly became a major obstacle for commercialization.

- Mid-2010s: Researchers began to explore the use of larger organic cations to create more stable, lower-dimensional perovskite structures. A 2016 study presented the synthesis and characterization of a series of 2D Ruddlesden-Popper perovskites with the formula $(\text{CH}_3(\text{CH}_2)_3\text{NH}_3)_2(\text{CH}_3\text{NH}_3)_{n-1}\text{Pb}_n\text{I}_{3n+1}$, where **butylammonium** acts as the spacer between the inorganic layers.[2] This work demonstrated the tunability of the electronic and optical properties of these materials by varying the thickness of the perovskite layers (n).
- Late 2010s - Present: The focus shifted towards the strategic use of **butylammonium** to create 2D/3D heterostructures. A significant breakthrough came in 2017 with the demonstration that incorporating n-**butylammonium** cations into a 3D perovskite precursor solution leads to the in-situ formation of 2D perovskite platelets that passivate the grain boundaries of the 3D perovskite.[3][4] This approach dramatically improved both the efficiency and the long-term operational stability of the solar cells, with devices retaining 80% of their initial efficiency after 1,000 hours in air without encapsulation.[3][4] Subsequent research has continued to refine this strategy, exploring different **butylammonium** salts (iodide and bromide) and deposition techniques to optimize device performance and stability.[5]

The Role of Butylammonium as a Spacer Cation

Butylammonium's primary role is that of a "spacer" cation in 2D and quasi-2D perovskite structures. Its bulky size prevents the formation of a continuous 3D perovskite lattice, instead creating layers of inorganic perovskite octahedra separated by organic **butylammonium** chains. This layered structure provides several key advantages:

- Enhanced Stability: The hydrophobic nature of the **butylammonium** chains acts as a barrier against moisture, a primary degradation agent for 3D perovskites.[6]
- Defect Passivation: **Butylammonium** cations can effectively passivate surface and grain boundary defects in 3D perovskite films.[7] This is achieved through the interaction of the ammonium head group with undercoordinated halide ions at the perovskite surface, reducing non-radiative recombination and improving charge carrier lifetime.
- Tunable Optoelectronic Properties: The quantum confinement effect induced by the insulating organic layers allows for the tuning of the bandgap and excitonic properties of the material by simply changing the thickness of the inorganic layers.[2]

Data Presentation

The incorporation of **butylammonium** has a quantifiable impact on the performance of perovskite solar cells. The following tables summarize key performance metrics from various studies.

Perovskite Composition	Butylammonium Salt	PCE (%)	V _{oc} (V)	J _{sc} (mA/cm ²)	FF (%)	Stability	Reference
FA _{0.83} Cs _{0.17} Pb(I _y Br _{1-y}) ₃	Butylammonium	17.5 ± 1.3	-	-	-	80% of initial PCE after 1000h in air	[3][4]
CH ₃ NH ₃ PbI ₃	Butylammonium Iodide (BAI)	>18	-	-	-	80% of initial PCE after >2000h storage	[5]
3D Perovskite	Butylammonium Bromide (BABr)	-	Enhanced by 80 mV	-	-	-	[8]

PCE: Power Conversion Efficiency, V_{oc}: Open-circuit Voltage, J_{sc}: Short-circuit Current Density, FF: Fill Factor

Parameter	Control 3D MAPbI ₃	BAI Passivated 3D MAPbI ₃	2D BA ₂ PbI ₄ Capped 3D MAPbI ₃	Reference
Work Function Reduction (eV)	-	0.158	0.173	[7]
Adsorption Energy (eV) at MA vacancy	-5.519 (for MA ⁺)	-5.925 (for BA ⁺)	-	[7]

Experimental Protocols

Synthesis of Butylammonium Iodide (BAI)

This protocol describes the synthesis of n-**butylammonium** iodide, a common precursor for preparing **butylammonium**-based perovskites.

Materials:

- n-Butylamine (C₄H₉NH₂)
- Hydriodic acid (HI, 57 wt% in water)
- Diethyl ether
- Methanol
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve n-butylamine in methanol.

- Cool the flask in an ice bath and slowly add a stoichiometric amount of hydriodic acid while stirring.
- Continue stirring the reaction mixture for 2 hours at 0°C.
- Remove the solvent using a rotary evaporator to obtain a crude product.
- Recrystallize the crude product by dissolving it in a minimum amount of hot methanol and then precipitating it by adding an excess of diethyl ether.
- Filter the white precipitate and dry it under vacuum.

Fabrication of a 2D/3D Perovskite Solar Cell with Butylammonium Bromide (BABr) Surface Treatment

This protocol outlines the general steps for fabricating a perovskite solar cell with a 2D **butylammonium**-based capping layer.

Materials:

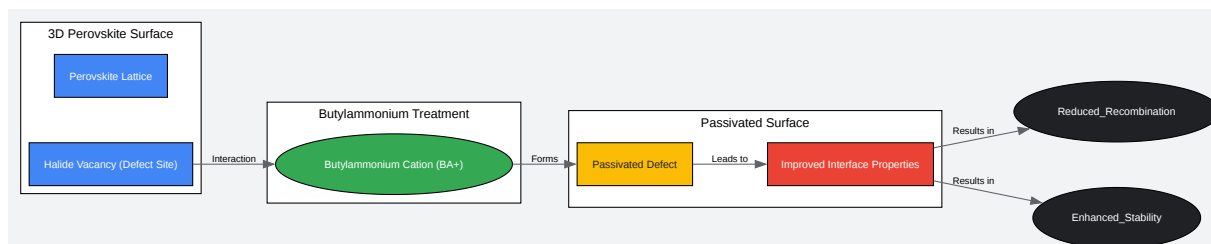
- FTO-coated glass substrates
- Titanium dioxide (TiO₂) paste
- Perovskite precursor solution (e.g., a mix of formamidinium iodide, lead iodide, methylammonium bromide, and lead bromide in DMF:DMSO)
- **n-butylammonium** bromide (BABr) solution in isopropanol
- Spiro-OMeTAD solution (hole transport layer)
- Gold or carbon (for counter electrode)
- Spin coater
- Hot plate
- Thermal evaporator

Procedure:

- **Substrate Cleaning:** Sequentially clean the FTO-coated glass substrates with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a nitrogen gun.
- **Electron Transport Layer (ETL) Deposition:** Deposit a compact layer of TiO_2 on the FTO substrate by spin coating or spray pyrolysis, followed by annealing at high temperature. Then, deposit a mesoporous TiO_2 layer and anneal.
- **3D Perovskite Film Deposition:** Spin-coat the 3D perovskite precursor solution onto the TiO_2 layer. During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the substrate to induce rapid crystallization. Anneal the film on a hotplate.
- **2D Capping Layer Formation:** Spin-coat the n-**butylammonium** bromide solution onto the 3D perovskite film. Anneal the film at a moderate temperature to facilitate the formation of the 2D perovskite capping layer.
- **Hole Transport Layer (HTL) Deposition:** Spin-coat the spiro-OMeTAD solution on top of the 2D/3D perovskite layer.
- **Counter Electrode Deposition:** Deposit the gold or carbon counter electrode by thermal evaporation.

Mandatory Visualization

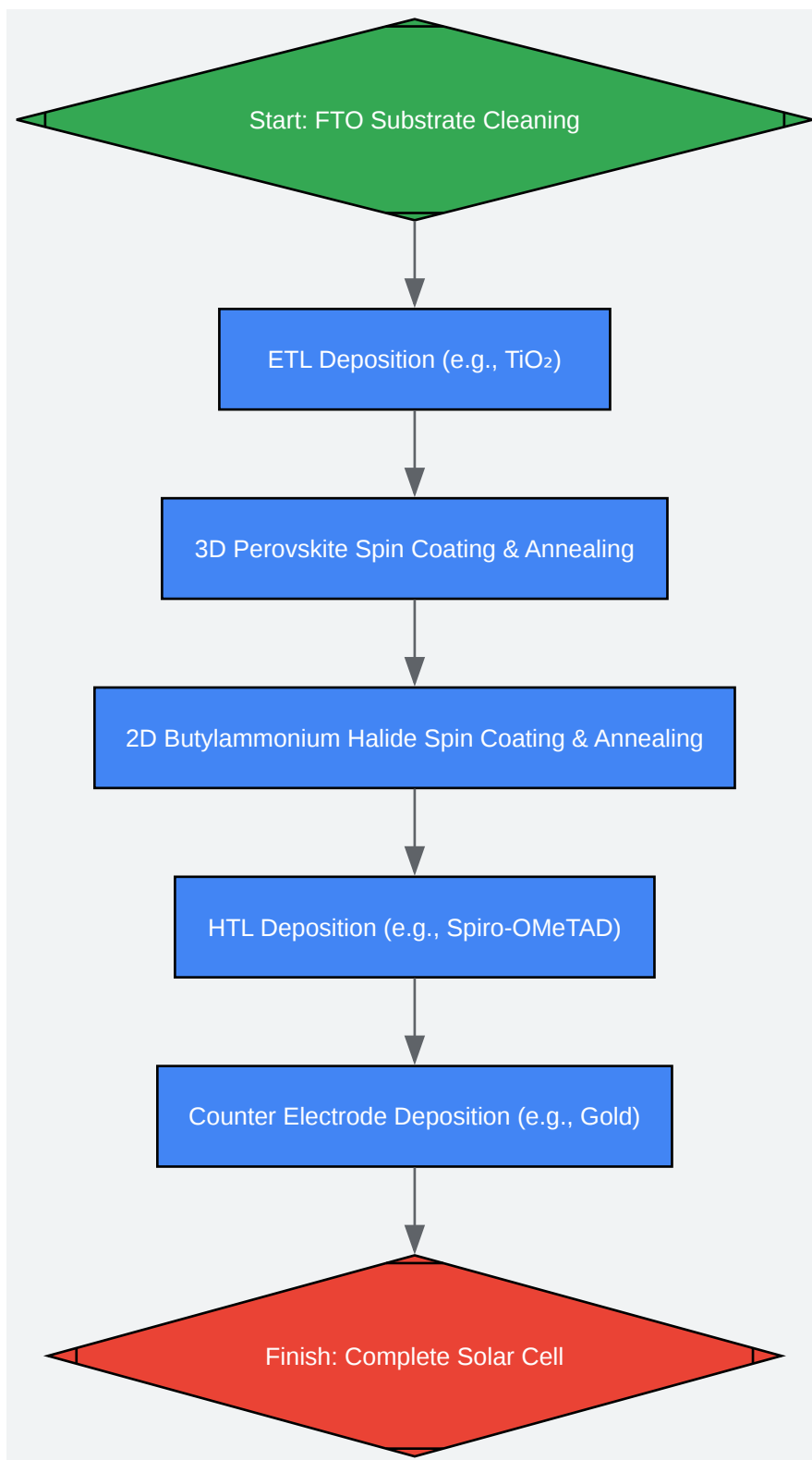
Butylammonium Passivation Mechanism



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Caption: **Butylammonium** cations passivate halide vacancies on the perovskite surface.

Experimental Workflow for 2D/3D Perovskite Solar Cell Fabrication



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Caption: Workflow for fabricating a 2D/3D perovskite solar cell.

Conclusion

Butylammonium has proven to be a cornerstone material in the advancement of perovskite optoelectronics. Its role as a bulky spacer cation has not only paved the way for the development of highly stable 2D perovskites but has also provided a crucial strategy for enhancing the performance and longevity of 3D perovskite solar cells through the formation of 2D/3D heterostructures. The continued exploration of **butylammonium** and other long-chain organic cations is expected to further unlock the potential of perovskite technology, bringing it closer to widespread commercialization. The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists working in this exciting and rapidly evolving field.

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